Ethyl 4-{[2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate
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Overview
Description
Ethyl 4-{[2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized and studied extensively in recent years, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been investigated.
Mechanism of Action
The exact mechanism of action of ethyl 4-{[2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate is not fully understood. However, it has been suggested that the compound may inhibit the production of inflammatory cytokines and reduce the activity of immune cells involved in the inflammatory response.
Biochemical and physiological effects:
Studies have shown that ethyl 4-{[2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate can reduce inflammation and pain in animal models of inflammatory diseases. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-{[2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate in lab experiments is its low toxicity profile. This allows for higher concentrations of the compound to be used in experiments without causing harm to cells or animals. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on ethyl 4-{[2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate. One area of interest is further investigation of its mechanism of action and how it interacts with the immune system. Additionally, the compound's potential as a treatment for other inflammatory diseases, such as multiple sclerosis and psoriasis, could be explored. Finally, the development of more efficient synthesis methods for this compound could help to make it more widely available for research purposes.
Synthesis Methods
Ethyl 4-{[2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate can be synthesized through a multi-step reaction process. The first step involves the synthesis of 2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoic acid, which is then reacted with ethyl 4-aminobenzoate to produce the final product.
Scientific Research Applications
Ethyl 4-{[2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate has been studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
Product Name |
Ethyl 4-{[2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate |
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Molecular Formula |
C20H19ClN2O6S |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
ethyl 4-[[2-chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C20H19ClN2O6S/c1-3-29-20(26)13-4-6-14(7-5-13)22-18(24)16-9-8-15(10-17(16)21)23-19(25)12(2)11-30(23,27)28/h4-10,12H,3,11H2,1-2H3,(H,22,24) |
InChI Key |
YAPSINRGDJQTQM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N3C(=O)C(CS3(=O)=O)C)Cl |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N3C(=O)C(CS3(=O)=O)C)Cl |
Origin of Product |
United States |
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